molecular formula C11H12N4O B11886871 2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide CAS No. 60467-57-4

2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B11886871
CAS No.: 60467-57-4
M. Wt: 216.24 g/mol
InChI Key: FXBBBUOPDMWOHO-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with an amino group at the 2-position, an ethyl group at the N-position, and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form 1,8-naphthyridine in the presence of a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds, such as optimizing reaction conditions, using cost-effective reagents, and employing continuous flow processes, can be applied to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may lead to the formation of nitro derivatives, while reduction of the carboxamide group may yield amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or bind to DNA, thereby interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, ethyl group, and carboxamide group makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

60467-57-4

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-N-ethyl-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C11H12N4O/c1-2-13-11(16)8-6-7-4-3-5-14-10(7)15-9(8)12/h3-6H,2H2,1H3,(H,13,16)(H2,12,14,15)

InChI Key

FXBBBUOPDMWOHO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(N=C2C(=C1)C=CC=N2)N

Origin of Product

United States

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